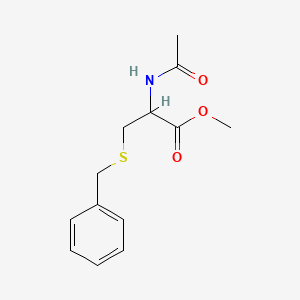
s-Benzyl-n-acetylcysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Benzyl-N-acetylcysteine: is a chemical compound that belongs to the class of N-acetylcysteine derivatives. It is characterized by the presence of a benzyl group attached to the sulfur atom of the cysteine moiety, which is further acetylated at the amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Benzyl-N-acetylcysteine typically involves the reaction of N-acetylcysteine with benzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of N-acetylcysteine attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of This compound involves large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and purity, often involving continuous flow systems and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
S-Benzyl-N-acetylcysteine: undergoes various types of chemical reactions, including:
Oxidation: : The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: : The compound can be reduced to form the corresponding thiol or thiolate anion.
Substitution: : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: : Nucleophiles such as sodium methoxide (NaOCH₃) and aprotic solvents are employed.
Major Products Formed
Oxidation: : Disulfides, sulfonic acids.
Reduction: : Thiols, thiolate anions.
Substitution: : Various benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
S-Benzyl-N-acetylcysteine: has a wide range of applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound is utilized in studies related to glutathione metabolism and detoxification pathways.
Medicine: : It has potential therapeutic applications due to its antioxidant properties and ability to modulate glutathione levels.
Industry: : It is employed in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism by which S-Benzyl-N-acetylcysteine exerts its effects involves its interaction with glutathione and other cellular components. The compound can enhance glutathione levels, which play a crucial role in detoxification and antioxidant defense mechanisms. The molecular targets and pathways involved include glutathione S-transferase enzymes and various cellular redox processes.
Comparaison Avec Des Composés Similaires
S-Benzyl-N-acetylcysteine: is similar to other N-acetylcysteine derivatives such as S-phenyl-N-acetylcysteine and S-allyl-N-acetylcysteine . its unique benzyl group confers distinct chemical and biological properties, making it particularly useful in specific applications.
Similar Compounds
S-phenyl-N-acetylcysteine
S-allyl-N-acetylcysteine
S-methyl-N-acetylcysteine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
methyl 2-acetamido-3-benzylsulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-10(15)14-12(13(16)17-2)9-18-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELLUUAGFXJBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














